2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one
CAS No.: 10474-33-6
Cat. No.: VC11515296
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10474-33-6 |
|---|---|
| Molecular Formula | C13H16O |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 2,2,3,3-tetramethylinden-1-one |
| Standard InChI | InChI=1S/C13H16O/c1-12(2)10-8-6-5-7-9(10)11(14)13(12,3)4/h5-8H,1-4H3 |
| Standard InChI Key | FIJPHHFVOZZTTR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(=O)C1(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2,2,3,3-tetramethylinden-1-one, reflects its bicyclic structure: a fused benzene and cyclopentane ring system with four methyl groups at the 2- and 3-positions and a ketone group at the 1-position. The canonical SMILES representation underscores the spatial arrangement of substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 10474-33-6 |
| Molecular Formula | |
| Molecular Weight | 188.26 g/mol |
| Purity | 95% |
| InChI Key | FIJPHHFVOZZTTR-UHFFFAOYSA-N |
| PubChem CID | 599678 |
The tetramethyl groups enhance steric hindrance, influencing reactivity and stability. X-ray crystallography of analogous indenones reveals planar aromatic systems with slight puckering in the cyclopentane ring, a feature likely conserved in this derivative.
Spectroscopic Characterization
Infrared (IR) spectroscopy of related indenones shows strong absorption bands near 1700 cm, characteristic of the carbonyl group. Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but -NMR of similar structures displays distinct signals for methyl protons (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).
| Supplier | Purity | Shipping Time |
|---|---|---|
| Sigma-Aldrich | 95% | 7 days |
| Enamine | 95% | 7 days |
Industrial-scale synthesis may employ continuous flow reactors to optimize yield and reduce byproducts. Challenges include managing the steric bulk of methyl groups during cyclization, which can lower reaction efficiency.
Applications in Research and Industry
Material Science
Comparative Analysis with Related Compounds
1-Indanol Derivatives
1-Indanol (CAS 6351-10-6), a hydroxylated indane derivative, shares the bicyclic core but lacks methyl and ketone groups. Its applications span chiral synthesis and asymmetric catalysis, highlighting how functional group variation dictates utility .
Aminoindanes
(S)-(+)-1-Aminoindan (CAS 61341-86-4) demonstrates neuroprotective effects in Parkinson’s disease models. Unlike 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one, its amine group enables salt formation, enhancing bioavailability .
Challenges and Future Directions
Current limitations include sparse pharmacokinetic data and undefined toxicity profiles. Future work should prioritize:
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Synthetic Optimization: Developing catalytic asymmetric routes to enantiomerically pure forms.
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Biological Screening: Evaluating anticancer activity against cell lines such as MCF-7 and HeLa.
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Computational Modeling: Predicting metabolic pathways using QSAR (quantitative structure-activity relationship) models.
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